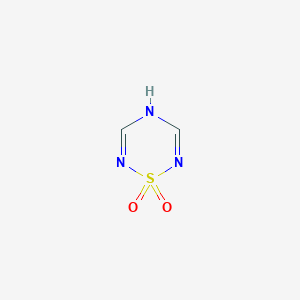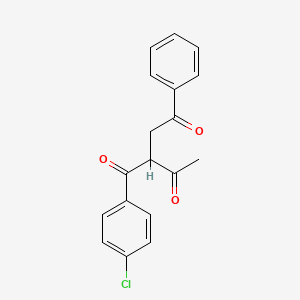![molecular formula C9H8Cl2O2S B14364066 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 91508-48-4](/img/structure/B14364066.png)
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2S It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, a methylsulfanyl group, and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution and functionalization of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzoic acid.
Reduction: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and addition reactions. Its aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. The presence of chlorine and sulfur atoms can influence its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde: Lacks the methylsulfanyl and methoxy groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a quinazoline ring, offering distinct properties and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Propriétés
| 91508-48-4 | |
Formule moléculaire |
C9H8Cl2O2S |
Poids moléculaire |
251.13 g/mol |
Nom IUPAC |
2,4-dichloro-6-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2S/c1-14-5-13-9-3-6(10)2-8(11)7(9)4-12/h2-4H,5H2,1H3 |
Clé InChI |
GOICMTOXJREGRB-UHFFFAOYSA-N |
SMILES canonique |
CSCOC1=C(C(=CC(=C1)Cl)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

